5-Methylpyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHXDQNEBGPVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503301 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-03-8 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61578-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Classical Approaches for Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System Construction
The foundational methods for assembling the pyrazolo[1,5-a]pyrimidine ring system have traditionally relied on building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. These classical approaches can be broadly categorized into cyclization reactions of appropriately designed precursors and condensation reactions involving 5-aminopyrazoles.
Cyclization Reactions of Appropriate Precursors
One of the most direct routes to the pyrazolo[1,5-a]pyrimidine nucleus involves the intramolecular cyclization of a pyrazole derivative bearing a suitable side chain that can react to form the pyrimidine ring. This often entails the reaction of a 5-aminopyrazole with a molecule that introduces a three-carbon chain, which then cyclizes.
A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov The reaction proceeds through the initial formation of the pyrazolo[1,5-a]pyrimidine core via a cascade cyclization, followed by oxidative halogenation. nih.govnih.gov The process begins with a Michael addition of the aminopyrazole to the enaminone, which then undergoes intramolecular cyclization and subsequent elimination of water and dimethylamine (B145610) to yield the pyrazolo[1,5-a]pyrimidine. nih.gov
Microwave-assisted synthesis has also proven effective. For instance, functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines have been regioselectively synthesized by the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation. nih.gov
Condensation Reactions with 5-Aminopyrazoles
A widely employed and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system is the condensation of 5-aminopyrazoles with various 1,3-bielectrophilic reagents. nih.gov In these reactions, the exocyclic amino group and the endocyclic N1 atom of the 5-aminopyrazole act as nucleophiles, attacking the electrophilic centers of the reaction partner to form the fused pyrimidine ring. sctunisie.org
The reaction between 5-aminopyrazoles and β-dicarbonyl compounds, such as acetylacetone (B45752), is a classic and frequently utilized method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This condensation typically proceeds by refluxing equimolar amounts of the reactants in a suitable solvent, often with a catalytic amount of acid. sctunisie.org The initial step involves the condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration and subsequent cyclization through the attack of the pyrazole ring nitrogen onto the remaining carbonyl group. sctunisie.org
For example, the reaction of 5-amino-3-(4-iodophenyl)pyrazole with acetylacetone in ethanol (B145695) yields the corresponding 5,7-dimethyl-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine. nih.gov This method's utility is further demonstrated in the synthesis of various substituted pyrazolo[1,5-a]pyrimidines, where the substituents on both the aminopyrazole and the β-dicarbonyl compound can be varied to produce a library of derivatives.
| 5-Aminopyrazole Reactant | β-Dicarbonyl Compound | Product | Reference |
| 5-Amino-3-(4-iodophenyl)pyrazole | Acetylacetone | 5,7-Dimethyl-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
β-Enaminones are highly reactive 1,3-bielectrophilic synthons that serve as valuable alternatives to β-dicarbonyl compounds in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net The presence of the dimethylamino group in β-enaminones enhances the reactivity and allows for controlled regioselectivity. researchgate.net The reaction mechanism involves an initial aza-Michael type addition of the exocyclic amino group of the 5-aminopyrazole to the β-carbon of the enaminone, followed by cyclocondensation. researchgate.net
A variety of substituted pyrazolo[1,5-a]pyrimidines have been synthesized using this approach. For instance, reacting 3-methyl-1H-pyrazol-5-amine with appropriately substituted β-enaminones yields a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. rsc.org This method has also been successfully employed in the synthesis of biologically active molecules, including potent and selective inhibitors of Bruton's tyrosine kinase. nih.gov
Microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles provides a regioselective, solvent-free, and catalyst-free route to pyrazolo[1,5-a]pyrimidines substituted at positions 2 and 7. researchgate.net
| 5-Aminopyrazole Reactant | β-Enaminone/Related Compound | Product | Reference |
| 3-Methyl-1H-pyrazol-5-amine | Substituted β-enaminones | 7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines | rsc.org |
| 5-Amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazole | Enaminones | Ethyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylates | |
| Aminopyrazole | 1-Methyluracil (heterocyclic β-enaminone) | 2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine | nih.gov |
β-Ketonitriles are versatile precursors for the synthesis of 5-aminopyrazoles, which are the key building blocks for pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The most common method involves the condensation of a β-ketonitrile with hydrazine (B178648) to form the 5-aminopyrazole. beilstein-journals.orgnih.gov This aminopyrazole can then be reacted with a suitable 1,3-dicarbonyl compound or its equivalent to construct the pyrazolo[1,5-a]pyrimidine ring.
While the direct reaction of β-ketonitriles with reagents to form the fused pyrimidine ring is less common, their role in providing the essential aminopyrazole precursor is critical. For instance, the reaction of β-ketonitriles with hydrazines smoothly yields 5-aminopyrazoles, which can then undergo further reactions. beilstein-journals.orgnih.gov
Acetylenic esters have also been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For example, the reaction of a 5-aminopyrazole with ethyl phenylpropiolate can lead to the formation of pyrazolo[1,5-a]pyrimidine structures. clockss.org
The reaction of 5-aminopyrazoles with unsymmetrical 1,3-diketones introduces the challenge of regioselectivity, as two isomeric pyrazolo[1,5-a]pyrimidine products are theoretically possible. sctunisie.orgclockss.org The outcome of the reaction is often governed by the relative reactivity of the two carbonyl groups of the diketone. clockss.org Generally, the reaction is believed to proceed via the initial interaction of the more reactive carbonyl group with the exocyclic amino function of the pyrazole, followed by cyclocondensation. clockss.org
In many reported cases, the reaction with unsymmetrical diketones has been shown to yield a single regioisomer in good yield. sctunisie.org For example, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with unsymmetrical diketones exhibited a high level of chemoselectivity and regiospecificity, yielding a single isomer out of the four possible products. nih.gov However, careful analysis of reaction conditions and substrate structure is crucial to predict and control the regiochemical outcome.
Three-Component Reactions
Three-component reactions represent a highly efficient strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as operational simplicity and the ability to generate molecular diversity in a single step. nih.govrsc.org These reactions typically involve the condensation of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov
One notable example is the iodine-catalyzed three-component reaction for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. This method utilizes readily available aminopyrazoles, chalcones, and diaryl/dialkyl diselenides. rsc.org The iodine catalyst is crucial for both the initial cyclization and the subsequent C-H selenylation step. rsc.org This metal-free approach is valued for its use of simple reagents and broad substrate applicability. rsc.org
Another variation involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which can be significantly accelerated under microwave irradiation, leading to high yields and purity in a matter of minutes compared to conventional heating methods. nih.gov Researchers have also successfully employed a rhodium-catalyzed multicomponent synthesis to produce a variety of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Furthermore, an efficient method for constructing 5-arylpyrazolo[1,5-a]pyrimidines uses calcium carbide as a solid alkyne source, reacting with pyrazole-3-amine and (hetero)aromatic aldehydes in the presence of a copper mediator. rsc.org
A study by Shastri et al. detailed a method for synthesizing derivatives from various arylaldehydes by mixing all starting materials in a single vial, showcasing the convenience of this approach. nih.gov Similarly, a protocol suitable for preparative quantities has been developed, highlighting the scalability of these reactions. nih.gov
Advanced and Green Synthetic Strategies for 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives
In line with the growing emphasis on sustainable chemistry, advanced and green synthetic strategies have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These methods aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The application of microwave irradiation significantly enhances reaction rates, often reducing reaction times from hours to minutes and improving yields. nih.govrsc.org
A solvent-free, microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles has been developed for the regioselective synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines, achieving high yields (88-97%) in just two minutes at 180°C. researchgate.net This method has also been successfully used to prepare 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines and novel hybrid pyrazolo[1,5-a]pyrimidine-coumarin systems. rsc.org However, it is noted that some coumarin (B35378) derivatives may decompose under these high-temperature microwave conditions. rsc.org
The three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is another process that benefits greatly from microwave assistance, proceeding rapidly and with high purity. nih.gov Furthermore, microwave irradiation has been employed in the synthesis of target pyrazolo[1,5-a]pyrimidines from formylated active proton compounds and aminopyrazoles. researchgate.net A sequential one-pot, microwave-assisted approach has also been reported for the synthesis of 8-substituted pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines, demonstrating the versatility of this technology in creating complex heterocyclic systems. semanticscholar.org
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green technique that has been effectively utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, often in aqueous media. bme.hueurjchem.com This method provides an alternative energy source that can enhance reaction rates and yields.
A series of antipyrinyl-pyrazolo[1,5-a]pyrimidines have been synthesized through the reaction of an aminopyrazole with various formylated active proton compounds under ultrasound irradiation in the presence of potassium hydrogen sulfate (B86663) (KHSO₄) in an aqueous medium. researchgate.neteurjchem.com Similarly, diversely substituted 5-methylpyrazolo[1,5-a]pyrimidines were synthesized from 3-amino-1H-pyrazoles and enaminones using ultrasound and KHSO₄ in an aqueous medium. niscpr.res.in The use of KHSO₄ as a mild acid catalyst in aqueous ethanol has also been reported for the synthesis of pyrazolo[1,5-a]pyrimidines with a carboxylate group at position-2. researchgate.net
The reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl/methyl propiolate, is also facilitated by KHSO₄ under ultrasonic irradiation in aqueous ethanol, yielding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu
Table 1: Examples of Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactants | Catalyst/Medium | Product Type | Reference |
| Aminopyrazole, Formylated active proton compounds | KHSO₄ / Aqueous media | Antipyrinyl-pyrazolo[1,5-a]pyrimidines | researchgate.neteurjchem.com |
| 3-Amino-1H-pyrazoles, Enaminones | KHSO₄ / Aqueous media | 5-Methylpyrazolo[1,5-a]pyrimidines | niscpr.res.in |
| Carboxylate substituted-3-aminopyrazole, Formylated active proton compounds | KHSO₄ / Aqueous ethanol | Pyrazolo[1,5-a]pyrimidines with CO₂Et at position-2 | researchgate.net |
| 5-Aminopyrazoles, Acetylenic esters | KHSO₄ / Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | bme.hu |
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to create more environmentally friendly processes. nih.govrsc.orgnih.gov This includes the use of alternative solvents and reaction conditions to minimize waste and environmental impact. rsc.org
Deep eutectic solvents (DESs) have emerged as promising green reaction media for organic synthesis. ias.ac.inbhu.ac.in These solvents are typically composed of a mixture of a quaternary ammonium (B1175870) salt and a hydrogen-bond donor, offering properties like low toxicity, biodegradability, and low cost. bhu.ac.in
A series of new pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using DES, which offers advantages such as a benign environment, high yields, scalability, and a simple work-up procedure. ias.ac.in For instance, the synthesis of pyrazoline derivatives from chalcones and phenyl hydrazine has been successfully carried out using a choline (B1196258) chloride:glycerol (1:2) DES, which acts as both the solvent and catalyst. bhu.ac.in Another novel DES, glyoxylic acid:L-proline (1:1), has been designed and utilized as an efficient solvent/catalyst for the multicomponent synthesis of pyrimidine core derivatives. researchgate.netresearchgate.net
Performing organic reactions in water is a cornerstone of green chemistry, and several synthetic routes to pyrazolo[1,5-a]pyrimidines have been adapted to aqueous conditions. eurjchem.com
An environmentally benign and regioselective synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines has been achieved by reacting 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride with various unsymmetrical 1,3-diketones in water as the solvent, without the need for any catalysts or additives. nih.gov The use of ultrasound irradiation in aqueous media, often with a mild acid catalyst like KHSO₄, has also proven to be an effective green strategy for synthesizing a variety of pyrazolo[1,5-a]pyrimidine derivatives. bme.hueurjchem.comniscpr.res.inresearchgate.net
Solvent-Free Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound and its derivatives, can be achieved efficiently under solvent-free conditions, often with the assistance of microwave irradiation. This approach offers advantages in terms of reduced reaction times, higher yields, and environmentally friendly procedures.
One notable method involves the cyclocondensation reaction of β-enaminones with 5-aminopyrazoles. researchgate.net For instance, the reaction between various β-enaminones and NH-5-aminopyrazoles at 180°C for 2 minutes under microwave irradiation yields 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields, ranging from 88% to 97%. researchgate.net This regioselective synthesis is both catalyst- and solvent-free. researchgate.net
A three-step, one-hour microwave-assisted synthesis has been developed for novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines, achieving good to excellent yields (34-92%). byu.edu The process starts with the reaction of dimethylformamide-dimethylacetal with aryl acetonitriles, followed by treatment with hydrazine monohydrobromide, and finally reaction with either 1,1,3,3-tetramethoxypropane (B13500) or a 2-aryl-substituted malondialdehyde. byu.edu
The following table summarizes representative examples of solvent-free synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-enaminones and NH-5-aminopyrazoles | 180°C, 2 min, MW | 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines | 88-97 | researchgate.net |
| 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles | Microwave-assisted | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Not specified | nih.gov |
| Dimethylformamide-dimethylacetal, aryl acetonitriles, H₂NNH₂·HBr, 1,1,3,3-tetramethoxypropane/2-aryl-substituted malondialdehydes | 120°C, 20 min per step, MW | 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines | 34-92 | byu.edu |
Post-Functionalization and Derivatization Strategies for this compound
The this compound scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. mdpi.comresearchgate.net Various post-functionalization strategies have been developed to introduce different functional groups at specific positions of the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyrimidine ring system, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govrsc.org These reactions typically involve the coupling of a halogenated or triflate-substituted pyrazolo[1,5-a]pyrimidine with a suitable coupling partner, such as an organoboron compound (Suzuki coupling) or an amine (Buchwald-Hartwig amination). nih.govresearchgate.netnih.govclockss.org
The reactivity of different positions on the pyrazolo[1,5-a]pyrimidine core towards palladium-catalyzed coupling can be selectively controlled. For instance, the more π-deficient rings, such as pyrimidin-5-yl, act as good electrophilic partners, leading to 3-aryl derivatives in high yields. encyclopedia.pub Conversely, using an excess of aryl bromide can favor functionalization at the 7-position. encyclopedia.pub
The Suzuki-Miyaura cross-coupling reaction, in particular, has been extensively used to introduce aryl and heteroaryl groups at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netnih.gov For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be arylated or heteroarylated at the C3 position using a variety of aryl and heteroaryl boronic acids. researchgate.net Subsequent activation of the C-O bond of the lactam function allows for a second Suzuki-Miyaura coupling at the C5 position, yielding 3,5-diarylated derivatives. researchgate.net
The general mechanism for palladium-catalyzed cross-coupling reactions involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.orguwindsor.canih.govlibretexts.org
Click Chemistry Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for the functionalization of the this compound scaffold. nih.govrsc.org This reaction allows for the straightforward introduction of triazole rings, which can serve as linkers to connect the pyrazolo[1,5-a]pyrimidine core to other molecular fragments. nih.gov
The synthesis of triazolylpyrimidines from tetrazolo[1,5-a]pyrimidines highlights the utility of click chemistry. beilstein-archives.org Tetrazolo[1,5-a]pyrimidines can exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers in solution, which can then undergo a CuAAC reaction with terminal alkynes to form 1,2,3-triazole derivatives in excellent yields (84-98%). beilstein-archives.org This approach enables the creation of a diverse library of compounds with potential biological activities. nih.govnd.edu
An intramolecular Diels-Alder reaction driven by a click reaction has also been reported for the synthesis of 5-aryl-7-methylpyrazolo[1,5-a]pyrimidines. mdpi.com In this process, an N-propargylic sulfonylhydrazone undergoes a copper(I)-catalyzed click reaction with a sulfonyl azide (B81097) to form a triazole intermediate, which then participates in an intramolecular Diels-Alder reaction to construct the pyrazolo[1,5-a]pyrimidine core. mdpi.com
Oxidative Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov Oxidative halogenation provides a direct method for introducing halogen atoms onto the pyrazolo[1,5-a]pyrimidine ring.
A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K₂S₂O₈). nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov The combination of NaX-K₂S₂O₈ is also effective for the direct oxidative halogenation of pre-formed pyrazolo[1,5-a]pyrimidines in water, offering a mild and environmentally benign approach. nih.govacs.org
Electrophilic halogenation using N-halosuccinimides (NXS) is another common method for halogenating the pyrazolo[1,5-a]pyrimidine core, typically at position 3. nih.govresearchgate.net Microwave-assisted protocols can accelerate these reactions. nih.gov The choice of halogenating agent and reaction conditions can influence the degree of halogenation, allowing for selective mono- or di-halogenation. researchgate.net
The following table provides examples of oxidative halogenation reactions on the pyrazolo[1,5-a]pyrimidine scaffold.
| Substrate | Reagents | Product | Yield (%) | Reference |
| Phenylpyrazolo[1,5-a]pyrimidine derivatives | NaI, K₂S₂O₈, H₂O | 3-Iodo-phenylpyrazolo[1,5-a]pyrimidine derivatives | 88 | acs.org |
| 7-arylpyrazolo[1,5-a]pyrimidine | N-halosuccinimides (NXS) | 3-halo-7-arylpyrazolo[1,5-a]pyrimidines | High | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | NIS | Mono- and di-iodinated pyrazolo[1,5-a]pyrimidines | Not specified | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | NBS or NCS | Dibrominated or dichlorinated pyrazolo[1,5-a]pyrimidines | Not specified | researchgate.net |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is a widely employed strategy for functionalizing the pyrazolo[1,5-a]pyrimidine ring, particularly at the C5 and C7 positions. nih.gov These positions are electrophilic and susceptible to attack by various nucleophiles. slideshare.net
The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with nucleophiles such as morpholine (B109124) demonstrates the selectivity of this reaction. nih.gov The chlorine atom at position 7 is significantly more reactive than the one at position 5, allowing for selective substitution at C7. nih.gov This selective reactivity is a key feature in the synthesis of various derivatives. nih.gov
A range of nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides, have been successfully used in NAS reactions with pyrazolo[1,5-a]pyrimidines, leading to a diverse array of functionalized compounds. nih.gov
Buchwald–Hartwig Reaction, Suzuki Coupling, and Dess–Martin Periodinane Oxidation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgorgsyn.org In the context of this compound, this reaction is crucial for introducing amino groups at various positions, often starting from a halogenated precursor. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
The Suzuki coupling reaction is another palladium-catalyzed process that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate. nih.govlibretexts.orglibretexts.org This reaction is extensively used to introduce aryl and heteroaryl substituents onto the this compound core. nih.govresearchgate.netnih.gov The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org For instance, 5-chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine can be coupled with various boronic acids to introduce substituents at the 5-position. nih.gov
Dess-Martin periodinane (DMP) oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgorganic-chemistry.orgscripps.eduresearchgate.net This reagent is particularly useful for oxidizing sensitive substrates containing other functional groups. wikipedia.org In the synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives, DMP oxidation can be employed to convert a hydroxyl group, for example on a side chain, to a carbonyl group, which can then be used in subsequent reactions like reductive amination. nih.gov The reaction is typically carried out in dichloromethane (B109758) at room temperature. organic-chemistry.org
The following table summarizes the key features of these reactions in the context of this compound derivatization.
| Reaction | Reagents | Purpose | Key Features | Reference |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, aryl halide, amine | C-N bond formation | Introduction of amino groups | nih.govwikipedia.org |
| Suzuki Coupling | Pd catalyst, base, organoboron compound, aryl halide | C-C bond formation | Introduction of aryl/heteroaryl groups | nih.govnih.gov |
| Dess-Martin Periodinane Oxidation | Dess-Martin periodinane | Oxidation of alcohols | Mild and selective conversion to aldehydes/ketones | nih.govwikipedia.org |
Introduction of Specific Functional Groups
The functionalization of the this compound core is crucial for modulating its chemical and biological properties. Various synthetic strategies have been developed to introduce a wide array of functional groups at specific positions on the fused ring system. These modifications are instrumental in structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties for applications in medicinal chemistry and materials science. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine scaffold can be modified at positions 2, 3, 5, 6, and 7 through various reactions. encyclopedia.pub
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the pyrazole moiety of the pyrazolo[1,5-a]pyrimidine core, which is electron-rich. mdpi.com
Halogen atoms are valuable functional groups as they can serve as handles for further modifications, such as cross-coupling reactions. nih.govacs.org The halogenation of pyrazolo[1,5-a]pyrimidines typically occurs at the C3-position via electrophilic substitution. mdpi.comnih.gov
A common method involves the use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). researchgate.net The degree of halogenation can be controlled by adjusting the stoichiometry of the reagents. For instance, selective mono- and di-iodination of pyrazolo[1,5-a]pyrimidines can be achieved by varying the ratio of the substrate to NIS. researchgate.net In contrast, reactions with NBS or NCS often lead to di-halogenated products. researchgate.net
Another effective method utilizes a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water, which serves as an environmentally benign approach for oxidative halogenation. nih.govacs.org This method is not only applicable for the direct halogenation of the pyrazolo[1,5-a]pyrimidine core but can also be integrated into a one-pot synthesis starting from aminopyrazoles and 1,3-biselectrophilic reagents like enaminones or chalcones. nih.govacs.org While iodinated and brominated derivatives are generally obtained in high yields, chlorination tends to result in moderate yields. nih.gov
Table 1: Examples of Halogenation Reactions
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | N-Iodosuccinimide (NIS) | - | C3-mono- or C3,C5-di-iodinated products | - | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | NBS or NCS | - | Dibrominated or dichlorinated products | - | researchgate.net |
| Amino pyrazoles, enaminones/chalcone, NaX | K₂S₂O₈ | Water | 3-Halo-pyrazolo[1,5-a]pyrimidines | High (I, Br), Moderate (Cl) | nih.govnih.gov |
| 7-Arylpyrazolo[1,5-a]pyrimidines | NXS | Microwave irradiation, EDC | 3-Halo-7-arylpyrazolo[1,5-a]pyrimidines | - | nih.gov |
The introduction of a nitro group (—NO₂) onto the pyrazolo[1,5-a]pyrimidine scaffold is another key electrophilic aromatic substitution. This functionalization typically targets the C3-position of the pyrazole ring. mdpi.comnih.gov The resulting nitro derivatives are versatile intermediates that can be reduced to amino groups, enabling further structural diversification. nih.gov
Table 2: Example of Nitration Reaction
| Starting Material | Reagents | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| 7-Arylpyrazolo[1,5-a]pyrimidine | Suitable nitrating agent (e.g., HNO₃/H₂SO₄) | 3 | 3-Nitro-7-arylpyrazolo[1,5-a]pyrimidine | mdpi.comnih.gov |
Formyl groups (—CHO) can be introduced onto the pyrazolo[1,5-a]pyrimidine core, providing a reactive handle for various subsequent transformations like reductive amination or oxidation to a carboxylic acid. The Vilsmeier-Haack reaction is a standard protocol for formylation, typically functionalizing the C3-position. mdpi.com An alternative, multi-step approach involves an initial Suzuki coupling to introduce a vinyl group at position 3, followed by oxidative cleavage using reagents like osmium tetroxide to yield the formyl group. mdpi.com
Table 3: Examples of Formylation Reactions
| Method | Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Vilsmeier-Haack | 7-Arylpyrazolo[1,5-a]pyrimidines | POCl₃, DMF | - | 7-Aryl-3-formylpyrazolo[1,5-a]pyrimidines | - | mdpi.com |
| Suzuki Coupling/Oxidation | 3-Bromo-pyrazolo[1,5-a]pyrimidine derivative | Vinylboronic acid ester, Pd catalyst | Suzuki reaction conditions | 3-Vinyl-pyrazolo[1,5-a]pyrimidine derivative | 52% | mdpi.com |
| 3-Vinyl-pyrazolo[1,5-a]pyrimidine derivative | Osmium tetroxide (catalytic), oxidant | - | 3-Formyl-pyrazolo[1,5-a]pyrimidine derivative | - | mdpi.com |
Nucleophilic Aromatic Substitution
The pyrimidine ring of the scaffold is relatively electron-deficient, making positions 5 and 7 susceptible to nucleophilic aromatic substitution (NAS), especially when a good leaving group like a halogen is present. mdpi.com This reaction is a cornerstone in the functionalization of pyrazolo[1,5-a]pyrimidines, allowing for the introduction of a wide variety of nucleophiles. mdpi.com
Chlorination of hydroxyl groups at positions 5 and 7, often achieved with reagents like phosphorus oxychloride (POCl₃), generates the corresponding 5,7-dichloro derivatives. nih.gov The chlorine atom at position 7 is generally more reactive towards nucleophiles than the one at position 5. nih.gov This differential reactivity allows for selective substitution. nih.gov Common nucleophiles used in NAS reactions include aromatic amines, alkylamines, cycloalkylamines, and alkoxides. mdpi.com For instance, the reaction of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (B8265316) with trans-4-aminocyclohexanol (B47343) proceeds selectively at the amino group to give the N-linked product in good yield, with no O-linked by-product detected. nih.gov
Table 4: Examples of Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, Acetone, RT | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% | nih.gov |
| 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | trans-4-Aminocyclohexanol | Basic conditions | 4-((3-Phenylpyrazolo[1,5-a]pyrimidin-5-yl)amino)cyclohexan-1-ol | Good | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org
The Suzuki-Miyaura coupling reaction is widely used to introduce aryl or alkyl groups by reacting a halo-substituted pyrazolo[1,5-a]pyrimidine with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This reaction can be performed at various positions, including C3 and C5, to build molecular complexity. encyclopedia.pubnih.govnih.gov For example, 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (B1425245) derivatives can be coupled with various boronic acid pinacol (B44631) esters to introduce substituents at the C5 position. nih.gov
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form carbon-nitrogen bonds. It is an effective method for attaching aryl amines to the pyrazolo[1,5-a]pyrimidine scaffold, often at the C5 position, complementing the classical NAS methods. nih.gov
Table 5: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki Coupling | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0) | 2M aq Na₂CO₃, DME, reflux | 5-(Indol-4-yl) derivative | 83% | nih.gov |
| Suzuki Coupling | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Arylboronic acid | - | - | 3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine | - | nih.gov |
| Buchwald-Hartwig Amination | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Benzene-1,2-diamine | Tris(dibenzylideneacetone)dipalladium(0), Xantphos | Cs₂CO₃ | C5-aminated product | - | nih.gov |
Pharmacological Activities and Biological Applications of 5 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Anticancer and Antitumor Activities
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives represent a class of heterocyclic compounds that have attracted considerable attention for their wide spectrum of biological activities, most notably their anticancer and antitumor properties. nih.govnih.govmdpi.com Their structural similarity to natural purines allows them to function as effective scaffolds in the design of therapeutic agents. nih.govmdpi.com Research has consistently shown that these compounds can inhibit the proliferation of various cancer cell lines and demonstrate significant antitumor effects in preclinical models. mdpi.commdpi.comresearchgate.net The versatility of the pyrazolo[1,5-a]pyrimidine core enables extensive chemical modifications, leading to the development of derivatives with enhanced potency and selectivity against cancer-related targets. nih.govnih.gov
Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, SH-SY5Y, HepG2, A549, HeLa, HCT-116, S180 Tumor Cells)
Derivatives of 5-methylpyrazolo[1,5-a]pyrimidine have demonstrated significant cytotoxic effects across a broad range of human cancer cell lines. This cytotoxicity, a key indicator of anticancer potential, has been quantified in numerous studies through metrics like the half-maximal inhibitory concentration (IC50).
Notably, a series of novel this compound derivatives were evaluated for their antiproliferative activities against SH-SY5Y, MDA-MB-231, A549, and HepG2 cell lines. nih.gov For instance, compounds 10a and 10b showed good cytotoxicity toward MDA-MB-231 cells, with IC50 values of 26.67 ± 2.56 μM and 26.83 ± 2.41 μM, respectively. nih.gov In the same study, compounds 10f and 10g were effective against A549 cells, with IC50 values of 20.20 ± 2.04 μM and 21.65 ± 1.58 μM, respectively. nih.gov
Further research has highlighted the efficacy of other pyrazolo[1,5-a]pyrimidine derivatives. Compound 3f (7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) displayed notable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 55.97 μg/mL. nih.gov Another study synthesized derivatives 5a-c , which were tested against MCF-7, HCT-116, and HepG2 cell lines. ekb.egekb.eg Among these, compound 5b , which contains a methoxy (B1213986) group, showed the most promise, particularly against the HCT-116 colon cancer cell line with an IC50 of 8.64 µM. ekb.egekb.eg Additionally, in vitro studies using S180 tumor cells have been employed to evaluate radiolabeled pyrazolo[1,5-a]pyrimidine derivatives, demonstrating cellular uptake which is a prerequisite for cytotoxicity. nih.govnih.gov
| Compound | Cell Line | Reported Cytotoxicity (IC50) | Source |
|---|---|---|---|
| Compound 10a | MDA-MB-231 | 26.67 ± 2.56 μM | nih.gov |
| Compound 10b | MDA-MB-231 | 26.83 ± 2.41 μM | nih.gov |
| Compound 10f | A549 | 20.20 ± 2.04 μM | nih.gov |
| Compound 10g | A549 | 21.65 ± 1.58 μM | nih.gov |
| Compound 3f | MCF-7 | 55.97 μg/mL | nih.gov |
| Compound 5b | HCT-116 | 8.64 µM | ekb.egekb.eg |
| Various Derivatives | SH-SY5Y, HepG2 | Moderate to good cytotoxicity reported | nih.gov |
| Radiolabeled Derivatives | S180 Tumor Cells | Demonstrated cellular uptake | nih.govnih.gov |
Antiproliferative Effects
The anticancer activity of this compound derivatives is largely attributed to their antiproliferative effects, meaning they can inhibit the growth and division of cancer cells. nih.gov This is a fundamental aspect of their mechanism, often demonstrated alongside their cytotoxic properties. mdpi.comnih.gov Studies have shown that these compounds can effectively block the proliferation of a variety of cancer cell lines. mdpi.com For example, a series of novel this compound derivatives were specifically evaluated for their antiproliferative activities against several cancer cell lines, showing moderate to good effects. nih.gov The ability of these compounds to act as protein kinase inhibitors is a key contributor to their antiproliferative efficacy, as they can interfere with the signaling pathways that control cell growth and division. nih.govrsc.org This antiproliferative action has been noted as a particularly significant biological activity of the pyrazolo[1,5-a]pyrimidine scaffold. ekb.eg
Role as Protein Kinase Inhibitors in Cancer Treatment
Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of compounds with potent activity as protein kinase inhibitors (PKIs), which is a cornerstone of targeted cancer therapy. nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their frequent dysregulation in various cancers makes them prime targets for therapeutic intervention. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, acting as ATP-competitive inhibitors, though allosteric inhibition has also been observed. nih.gov This inhibitory action disrupts the signaling cascades that drive cancer cell proliferation and survival. nih.govnih.gov The structural versatility of these compounds allows for the development of derivatives with high selectivity for specific kinases, which is crucial for minimizing off-target effects. nih.gov
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is underscored by their ability to inhibit a wide array of specific protein kinases implicated in cancer progression. nih.govrsc.org
CK2 (Casein Kinase 2): Pyrazolo[1,5-a]pyrimidines are recognized as a highly significant class of CK2 inhibitors. biorxiv.orgmdpi.com Optimization of this scaffold has led to the development of highly potent and selective inhibitors of CK2, a kinase linked to diverse cellular functions and implicated in cancer. biorxiv.org
EGFR, B-Raf, and MEK: Derivatives targeting the Raf-MEK-ERK pathway have been developed. nih.govrsc.org Specifically, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as B-Raf kinase inhibitors, which is relevant for the treatment of melanoma and other cancers. nih.gov
CDKs (Cyclin-Dependent Kinases): These compounds are reported as potent inhibitors of CDKs, which are central to cell cycle regulation. researchgate.net Specific derivatives have shown inhibitory activity against CDK1 and CDK2. nih.govekb.egekb.egrsc.org For instance, the compound BS-194 is a potent inhibitor of CDK1, CDK2, and CDK9. ox.ac.uk
CHK1 (Checkpoint Kinase 1): The pyrazolo[1,5-a]pyrimidine core has been successfully used as a template to design potent and selective inhibitors of CHK1, a key regulator of the cell cycle in response to DNA damage. researchgate.netnih.govosti.gov
Aurora-A Kinase: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Aurora-A kinase, another important regulator of cell division. researchgate.net
Other Kinases: The inhibitory activity of this class of compounds extends to other important kinases such as PDE4, BCL6, DRAK1, and Pim-1. nih.govrsc.org Research has also led to the discovery of pyrazolo[1,5-a]pyrimidine-based B-Cell Lymphoma 6 (BCL6) binders. osti.gov
No specific findings were available in the provided search results regarding the inhibition of Src Kinase by this compound derivatives.
| Target Kinase | Key Findings | Source |
|---|---|---|
| CK2 | Identified as a significant class of inhibitors; selective and potent compounds developed. | nih.govrsc.orgbiorxiv.orgmdpi.com |
| EGFR | Derivatives show promise as inhibitors, particularly in non-small cell lung cancer. | nih.govrsc.org |
| B-Raf | Pyrazolo[1,5-a]pyrimidine-3-carboxylates identified as B-Raf kinase inhibitors. | nih.govrsc.orgnih.gov |
| MEK | Inhibitory effects are relevant in melanoma treatment. | nih.govrsc.org |
| CDK1 / CDK2 | Potent inhibitors of these cell cycle kinases have been developed. | nih.govekb.egrsc.orgox.ac.uk |
| CHK1 | The scaffold serves as a template for potent and selective CHK1 inhibitors. | researchgate.netnih.govosti.gov |
| Aurora-A | Identified as an inhibitor of this mitotic kinase. | researchgate.net |
| Pim-1, DRAK1, BCL6, PDE4 | Recognized as targets for this class of compounds. | nih.govrsc.orgosti.gov |
Beyond the aforementioned kinases, a novel series of pyrazolo[1,5-a]pyrimidine derivatives have been specifically designed and synthesized as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). nih.gov PI3Kδ is a crucial signaling molecule that regulates the proliferation, differentiation, and survival of immune cells, and its overactivity is implicated in both cancers and inflammatory diseases. nih.gov Researchers developed a library of small-molecule inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core that demonstrated high selectivity and low nanomolar IC50 values against the PI3Kδ isoform. nih.gov The design strategy suggested that having an indole (B1671886) heterocycle at the C(5) position of the pyrazolo[1,5-a]pyrimidine core could form an important hydrogen bond with an aspartate residue (Asp-787) in the affinity pocket, contributing to the high selectivity for PI3Kδ over other PI3K isoforms. nih.gov
Tumor Imaging with Positron Emission Tomography (PET)
In addition to their therapeutic applications, derivatives of this compound are being developed as novel radiotracers for tumor imaging with Positron Emission Tomography (PET). nih.govmdpi.com PET is a powerful non-invasive imaging technique that requires specific probes that accumulate in tumor tissue.
Researchers have successfully synthesized several 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for this purpose. nih.govnih.gov Initial studies with compounds like [18F]1 (7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) and [18F]2 showed promising accumulation in tumors but had limitations due to slow clearance from other tissues. nih.govnih.gov
To improve imaging properties, new derivatives such as [18F]3 , [18F]4 , and [18F]5 were created by introducing more polar groups. nih.gov In vitro studies showed that S180 tumor cells had a higher uptake of [18F]3 and [18F]4 compared to [18F]5. nih.govnih.gov Subsequent in vivo biodistribution studies in mice bearing S180 tumors confirmed that [18F]3 and [18F]4 accumulated to high levels in the tumor and exhibited persistent retention over a 120-minute period. nih.gov These findings highlight the potential of 18F-labeled this compound derivatives as effective PET imaging agents for detecting tumors. nih.govresearchgate.net
Antimicrobial Activities
The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold for the development of novel antimicrobial agents. nih.gov Derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.
Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria
Numerous studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
For instance, a novel series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antibacterial efficacy. researchgate.net Among these, compounds 5a and 16d were found to be more potent than tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Specifically, 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines attached to 7-p-tolyl and 7-(4-methoxyphenyl) units exhibited the best antibacterial activity with MIC/MBC values of 2.8/5.6 and 2.6/5.3 µM, respectively. researchgate.net
In another study, a series of sixteen pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their antibacterial activity against six clinically isolated multidrug-resistant strains. nih.govnih.govmdpi.com Five of these compounds, including three pyrazolo[1,5-a]pyrimidine derivatives (6 , 9a , and 10a ), demonstrated significant antibacterial activity. nih.govmdpi.com These derivatives exhibited MIC values ranging from 0.125 to 0.50 µg/mL and MBC values between 0.062 and 0.25 µg/mL against Gram-positive isolates, and MIC values between 0.062 and 0.50 µg/mL and MBC values from 0.062–0.50 µg/mL against Gram-negative isolates. mdpi.com
Furthermore, the antibacterial activity of some novel pyrazolo[1,5-a]pyrimidine derivatives was investigated against B. subtilis, S. aureus, P. aeruginosa, and E. coli. researchgate.net Compound 3i showed the most promising activity against the Gram-positive bacterium B. subtilis, with a zone of inhibition of 23.0±1.4 mm and a MIC value of 312 µM. researchgate.net
The following table summarizes the antibacterial activity of selected this compound derivatives.
| Compound | Target Bacteria | Activity | Reference |
| 5a , 16d | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | researchgate.net |
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines | Not specified | MIC/MBC values of 2.8/5.6 and 2.6/5.3 µM | researchgate.net |
| 6 , 9a , 10a | Gram-positive and Gram-negative isolates | MIC values: 0.125-0.50 µg/mL (Gram-positive), 0.062-0.50 µg/mL (Gram-negative) | mdpi.com |
| 3i | Bacillus subtilis | ZOI: 23.0±1.4 mm, MIC: 312 µM | researchgate.net |
Antifungal Activities
In addition to their antibacterial properties, pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antifungal potential.
A study on 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines evaluated their antifungal activity against five phytopathogenic fungi, including Colletotrichum gloeosporioides. amazonaws.comnih.gov Several compounds from this series were effective in inhibiting the growth of these fungi. nih.gov For example, compound 3p showed activity against C. gloeosporioides. amazonaws.com
The antifungal potential of these compounds highlights their potential application in agriculture to control plant fungal diseases. amazonaws.com
Antibiofilm and Anti-Quorum Sensing Activities
Bacterial biofilms and quorum sensing (QS) are significant factors in the development of antibiotic resistance. Derivatives of this compound have shown promise in targeting these mechanisms.
In a study of sixteen pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, five compounds with significant antibacterial activity were further evaluated for their antibiofilm activity against S. aureus and P. aeruginosa. nih.govnih.gov These compounds demonstrated strong biofilm-forming inhibition at their MICs by >60%. nih.govnih.govjohnshopkins.edu Scanning electron microscopy analysis confirmed the disruption of biofilms in the presence of these derivatives. nih.gov Furthermore, these five compounds also exhibited anti-QS activity at their sub-MICs. nih.govnih.govjohnshopkins.edu
Another study reported that two synthetic compounds, MHY1383 and MHY1387, a thioxodihydropyrimidine-dione, showed anti-biofilm effects on Pseudomonas aeruginosa at very low concentrations. nih.gov MHY1387 also inhibited biofilm formation in Escherichia coli, Bacillus subtilis, and Staphylococcus aureus at concentrations ranging from 1 pM to 10 nM. nih.gov
Antiviral Activities
The pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for the development of antiviral agents, with derivatives showing activity against viruses such as the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov
A series of pyrazolo[1,5-a]pyrimidine-based compounds were identified as inhibitors of the HCV RNA polymerase. nih.gov Optimization of these compounds led to low nanomolar potencies in biochemical assays. nih.gov Structure-activity relationship (SAR) studies revealed a strong preference for a cyclohexyl group and improved activity with carboxylic acid derivatives. nih.gov While some pyrimidine (B1678525) analogues showed a 50% effective concentration in an HCV replicon system, they did not meet the criteria for a selective inhibitor. researcher.liferesearchgate.net
In the context of HIV, 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov Catechol derivatives of the 1,2,4-triazolo[1,5-a]-pyrimidine scaffold were found to inhibit RNase H in the low micromolar range without affecting the polymerase activity of the reverse transcriptase. nih.gov However, these compounds did not show antiviral activity against HIV-1 in cell culture. nih.gov
Anti-Inflammatory Activities
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. nih.gov These compounds have been investigated for their ability to modulate inflammatory pathways.
A library of 80 pyrazolo[1,5-a]quinazoline compounds and their derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). mdpi.com Two of the most potent compounds were 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide). mdpi.com Further investigation suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.com
Enzyme Inhibition Beyond Kinases
Beyond their well-documented role as kinase inhibitors, pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against other classes of enzymes.
A study on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their strong inhibitory action against human carbonic anhydrase (hCA) isoforms I and II. nih.gov The IC50 values for these compounds ranged from 92.34 to 168.84 nM for hCA-I and from 73.2 to 161.22 nM for hCA-II. nih.govmdpi.com
Another investigation into a series of pyrazolo[1,5-a]pyrimidine-based compounds evaluated their in vitro biological activities, including anti-diabetic and anti-Alzheimer potential. johnshopkins.edu Compound 3l demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14, and also showed acetylcholinesterase inhibition of 62.80 ± 0.06%. johnshopkins.edu
Receptor Modulation
In addition to enzyme inhibition, this compound derivatives have been shown to modulate the activity of various receptors.
GABA-B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.govmdpi.com Positive allosteric modulators (PAMs) of GABA-B receptors enhance the effect of the endogenous ligand, GABA, without directly activating the receptor themselves. wikipedia.orgnih.govyoutube.com One such PAM based on the this compound scaffold is 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE). nih.gov In vitro studies have shown that CMPPE potentiates GABA-stimulated [(35)S]GTPγS binding in both human recombinant cell lines and rat brain cortex membranes. nih.gov It increases both the potency and maximal efficacy of GABA. nih.gov Recently, Gedeon Richter filed a patent for new pyrazolo[1,5-a]pyrimidine derivatives that act as GABA-B receptor positive allosteric modulators for the potential treatment of various psychiatric and neurodevelopmental disorders. pharmaceutical-technology.com
Table 2: Activity of CMPPE at GABA-B Receptors
| Assay | Effect of CMPPE |
| [(35)S]GTPγS binding | Potentiates GABA-stimulated binding. nih.gov |
| GABA concentration-response | Increases potency and maximal efficacy of GABA. nih.gov |
| Inwardly rectifying potassium channels | Similar modulatory effect observed in hippocampal neurons. nih.gov |
A series of 3-phenylpyrazolo[1,5-a]pyrimidines have been synthesized and found to possess affinity for the human corticotropin-releasing factor 1 (CRF1) receptor. nih.gov The three-dimensional structure of a potent analog in this series was determined by X-ray crystallography, providing insights into the spatial requirements for high-affinity binding to the CRF1 receptor. nih.gov
While direct targeting of the androgen receptor by this compound derivatives is not extensively documented in the provided context, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for its anticancer properties, which can involve various targets including hormone receptors. nih.govrsc.org The versatility of this scaffold allows for modifications that could potentially lead to androgen receptor antagonists. nih.gov
Antioxidant Activities
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of novel antioxidant agents. Certain derivatives of this compound have demonstrated significant radical scavenging capabilities in various in vitro assays.
In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Among the tested compounds, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed notable activity, with a half-maximal inhibitory concentration (IC50) of 15.34 μM. nih.gov This activity was comparable to that of the standard antioxidant, ascorbic acid, which had an IC50 of 13.53 μM. nih.gov
Another research effort focused on a series of pyrazolo[1,5-a]pyrimidine-based compounds and assessed their total antioxidant capacity (TAC) and iron-reducing power. johnshopkins.edu One particular derivative, compound 3l in the study, which features the pyrazolo[1,5-a]pyrimidine core, exhibited the highest antioxidant and free radical scavenging activities. johnshopkins.edu Its TAC was recorded at 83.09 mg gallic acid/g, and its iron-reducing power was 47.93 µg/ml. johnshopkins.edu Furthermore, in the DPPH and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, this compound showed an IC50 of 18.77 µg/ml and 40.44% scavenging activity, respectively, compared to ascorbic acid's DPPH IC50 of 4.28 µg/ml and ABTS scavenging activity of 38.84%. johnshopkins.edu
These findings underscore the potential of the this compound scaffold as a template for designing new and effective antioxidants. The presence of specific substituents at various positions of the heterocyclic ring system appears to play a crucial role in modulating the antioxidant activity.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound Name | Assay | Activity | Reference |
|---|---|---|---|
| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | DPPH Radical Scavenging | IC50 = 15.34 μM | nih.gov |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50 = 13.53 μM | nih.gov |
| Compound 3l | Total Antioxidant Capacity (TAC) | 83.09 mg gallic acid/g | johnshopkins.edu |
| Compound 3l | Iron-Reducing Power | 47.93 µg/ml | johnshopkins.edu |
| Compound 3l | DPPH Radical Scavenging | IC50 = 18.77 µg/ml | johnshopkins.edu |
| Compound 3l | ABTS Radical Scavenging | 40.44% | johnshopkins.edu |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50 = 4.28 µg/ml | johnshopkins.edu |
| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 38.84% | johnshopkins.edu |
Antischistosomal and Antitrypanosomal Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine nucleus have been investigated for their efficacy against parasitic diseases, including schistosomiasis and trypanosomiasis.
Research into the antischistosomal properties of this class of compounds has shown that the nature of the substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is critical for activity. A study evaluating a range of these derivatives against Schistosoma mansoni found that 7-mercaptopyrazolo[1,5-a]pyrimidines exhibited the most significant in vitro activity. nih.gov Specifically, two compounds from this series were lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov In contrast, the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidines were less active. nih.gov It is important to note, however, that the compounds displaying in vitro activity did not show efficacy against S. mansoni in in vivo models. nih.govlookchem.com
In the context of antitrypanosomal activity, synthesized pyrazolo[1,5-a]pyrimidines have been evaluated against Trypanosoma cruzi. researchgate.net While specific data for 5-methyl substituted derivatives is limited in the reviewed literature, the broader class of pyrazolo[1,5-a]pyrimidines has shown promise. The IC50 values for the tested compounds against T. cruzi ranged from 4 to 174 μM. researchgate.net This indicates that the pyrazolo[1,5-a]pyrimidine scaffold is a viable starting point for the development of new antitrypanosomal agents, although further investigation into the structure-activity relationships, particularly concerning the 5-methyl substitution, is warranted.
Table 2: Antischistosomal and Antitrypanosomal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| 7-Mercaptopyrazolo[1,5-a]pyrimidines (compounds 37 and 47) | Schistosoma mansoni (in vitro) | Lethal at 100 µg/mL after 1 hour | nih.gov |
| 7-Hydroxypyrazolo[1,5-a]pyrimidines | Schistosoma mansoni (in vitro) | Less active than 7-mercapto derivatives | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Trypanosoma cruzi (in vitro) | IC50 values ranging from 4 to 174 μM | researchgate.net |
Mechanism of Action and Structure Activity Relationship Sar Studies
Influence of Substituent Patterns on Pharmacological Properties
For instance, in the context of antitubercular activity, the introduction of a methyl group at the R1 position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core retained activity, while a trifluoromethyl group at the same position showed slightly detrimental effects in certain media, suggesting a sensitivity to electronic effects and protein binding. nih.gov Furthermore, the substitution pattern on aryl groups attached to the scaffold can dramatically alter activity. For example, in a series of antibacterial pyrazolo[1,5-a]pyrimidines, derivatives with a furan-2-yl unit at C7 and an aryl group with a 4-Me or 4-OMe substituent at C5 exhibited significant activity, surpassing that of the reference drug ciprofloxacin. researchgate.net
In the development of kinase inhibitors, substitutions at the C3, C5, and C7 positions of the pyrimidine (B1678525) ring, as well as the C4 and C6 positions of the pyrazole (B372694) ring, have been shown to enhance binding affinity to specific kinases. nih.gov The introduction of various functional groups such as alkyl, aryl, amino, and halogens allows for the optimization of interactions within the kinase binding site. nih.gov For example, in a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting TrkA, the presence of an amide bond at the third position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position significantly enhanced inhibitory activity. mdpi.com
The following table summarizes the influence of different substituents on the pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.
| Position of Substitution | Substituent | Pharmacological Property Affected | Reference |
| R1 | Methyl | Antitubercular Activity | nih.gov |
| R1 | Trifluoromethyl | Antitubercular Activity | nih.govacs.org |
| C3 | Picolinamide (B142947) | TrkA Inhibition | mdpi.com |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | TrkA Inhibition | mdpi.com |
| C5 | Aryl with 4-Me or 4-OMe group | Antibacterial Activity | researchgate.net |
| C7 | Furan-2-yl | Antibacterial Activity | researchgate.net |
| C5 | Indole (B1671886) derivatives | PI3Kδ Inhibition | nih.gov |
Elucidation of Key Structural Motifs for Enhanced Biological Activity
Specific structural motifs have been identified as crucial for the potent biological activity of 5-methylpyrazolo[1,5-a]pyrimidine derivatives. The pyrazolo[1,5-a]pyrimidine core itself is a key pharmacophore, often acting as a bioisostere for purines and mimicking ATP, which is essential for its function as a kinase inhibitor. nih.govekb.eg
In the context of antitubercular agents, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been repeatedly identified as a promising starting point. nih.gov Further exploration of this core has led to the identification of key features for improved activity. nih.gov
For kinase inhibitors, the presence of certain groups is critical. For instance, a morpholine (B109124) ring attached to the pyrimidine moiety is a common feature in many potent PI3Kδ inhibitors. nih.gov This "morpholine-pyrimidine" system plays a crucial role in the hinge-binding mechanism. nih.gov Similarly, for Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for establishing a hinge interaction with the Met592 residue, which is a key determinant of binding affinity. mdpi.com The addition of a morpholine group at a specific position was also found to enhance selectivity by minimizing off-target effects. mdpi.com
Furthermore, the strategic incorporation of specific functionalities can significantly boost potency. For example, the introduction of a carboxamide moiety at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to greatly enhance TrkA inhibition. mdpi.com The following table highlights some of the key structural motifs and their role in enhancing biological activity.
| Key Structural Motif | Biological Target/Activity | Role of the Motif | Reference |
| Pyrazolo[1,5-a]pyrimidine core | Kinases | ATP mimic, hinge interaction | nih.govmdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Antitubercular | Core scaffold for activity | nih.gov |
| Morpholine-pyrimidine system | PI3Kδ | Hinge-binding | nih.gov |
| Carboxamide at C3 | TrkA | Enhances inhibition | mdpi.com |
Binding Modes and Interactions with Biological Targets
The biological activity of this compound derivatives is a direct consequence of their specific interactions with biological macromolecules, such as enzymes and receptors. Understanding these binding modes at a molecular level is crucial for rational drug design.
ATP-Binding Pocket Interactions for Kinase Inhibition
A primary mechanism of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is their ability to compete with ATP for binding to the kinase's active site. nih.govrsc.org The planar and rigid structure of the pyrazolo[1,5-a]pyrimidine scaffold allows it to fit snugly into the ATP-binding pocket of various kinases. nih.gov
Docking studies have provided valuable insights into these interactions. For example, in the case of PI3Kδ inhibitors, the pyrazolo[1,5-a]pyrimidine core binds in a similar manner to the reference compound GDC-0941. nih.gov The oxygen atom in the morpholine ring, a common substituent, forms a crucial hydrogen bond with the amino acid Val-828 in the hinge region of the enzyme. nih.gov
Hydrogen Bonding Networks in Enzyme and Receptor Binding Sites
Hydrogen bonds are pivotal in stabilizing the complex between a pyrazolo[1,5-a]pyrimidine derivative and its biological target. The nitrogen atoms within the heterocyclic core and various substituents can act as both hydrogen bond donors and acceptors.
In PI3Kδ inhibitors, a key hydrogen bond is formed between the oxygen of the morpholine substituent and the backbone NH of Val-828 in the hinge region. nih.gov Furthermore, indole derivatives at the C5 position can form an additional hydrogen bond between the indole NH and the carbonyl oxygen of Asp-787 in the affinity pocket of the kinase. nih.gov This interaction is thought to contribute to the selectivity of these inhibitors for PI3Kδ over other PI3K isoforms. nih.gov
For Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the amino acid Met592 in the hinge region. mdpi.com The incorporation of fluorine atoms can also lead to enhanced interactions, for instance with Asn655. mdpi.com
Role of Affinity and Hinge Pockets in Target Selectivity
The selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors for their specific kinase targets is often determined by their interactions with distinct sub-pockets within the ATP-binding site, namely the affinity pocket and the hinge pocket. nih.gov
The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. Interactions with this region, primarily through hydrogen bonds, are essential for anchoring the inhibitor. The morpholine oxygen's interaction with Val-828 in PI3Kδ is a prime example of a critical hinge pocket interaction. nih.gov
The affinity pocket, a deeper hydrophobic pocket, provides an opportunity to achieve selectivity. Substituents that can extend into and favorably interact with the unique residues of the affinity pocket of a particular kinase can significantly enhance both potency and selectivity. nih.gov For instance, the hydrogen bond between the C5-indole substituent and Asp-787 in the affinity pocket of PI3Kδ is a key determinant of its selectivity. nih.gov The ability to open the specificity pocket between Trp-812 and Met-804 is another factor contributing to the high selectivity of certain PI3Kδ inhibitors. nih.gov
Conformational Flexibility and its Impact on Binding
While the pyrazolo[1,5-a]pyrimidine core provides a rigid framework, the conformational flexibility of its substituents plays a significant role in the binding process. nih.gov The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site is crucial for high-affinity binding.
Computational studies have been employed to understand the conformational flexibility of these compounds and its impact on their biological activity. nih.gov For example, the optimization of the molecular orientation to minimize steric hindrance is a key consideration in the design of potent inhibitors. mdpi.com The ring-opening of a pyrrolidine ring in certain Trk inhibitors was shown to optimize the molecule's orientation and reduce steric clashes. mdpi.com This adaptability allows for a better fit within the binding pocket, leading to enhanced inhibitory potency.
Regioselectivity of Substitution and its Biological Consequences
The regioselectivity of substitution on the this compound scaffold is a critical factor that dictates the biological activity of its derivatives. The specific placement of functional groups on the fused heterocyclic ring system profoundly influences the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity. Research into this area has demonstrated that precise control over substitution patterns is essential for optimizing the pharmacological properties of these compounds. nih.govnih.gov
The pyrazolo[1,5-a]pyrimidine core is a planar, N-heterocyclic system with distinct electronic properties at different positions. nih.gov The pyrazole ring component is electron-rich, making the C3-position highly nucleophilic and susceptible to electrophilic attack. Conversely, the pyrimidine ring is generally more electron-deficient. nih.gov This inherent reactivity guides the regioselectivity of various chemical transformations. For instance, palladium-catalyzed cross-coupling reactions can be directed to selectively functionalize either the C3 or C7 positions depending on the electronic nature of the coupling partners. nih.gov The use of π-deficient aryl bromides as electrophiles tends to result in substitution at the highly nucleophilic C3-position. nih.gov
Synthetic methodologies, such as varying reaction conditions or the choice of starting materials, can also control the site of substitution. Microwave-assisted synthesis has been shown to influence the regioselectivity of cyclization reactions, favoring the formation of 7-amino isomers over 5-amino isomers. nih.gov Similarly, in reactions with β-dicarbonyl compounds, the substituent on the carbonyl group can direct the regioselectivity of the cyclization. mdpi.com
The biological consequences of this regioselectivity are profound, as demonstrated in structure-activity relationship (SAR) studies across various therapeutic areas, including antitubercular and anticancer agents.
Antitubercular Activity
In the development of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, the substitution pattern has been shown to be a key determinant of potency against Mycobacterium tuberculosis (Mtb). nih.gov SAR studies have revealed that modifications at different positions on the ring system lead to significant changes in activity.
For example, the removal of a methyl group at the R4 position (equivalent to the 5-methyl position in the parent compound) was detrimental to activity in one analogue (P22 vs. hit compound 1), but was beneficial in another series, where the des-methyl analogue (P26) showed a four-fold improvement in potency compared to its methylated counterpart (P25). nih.gov This highlights the complex interplay between different substituents. Furthermore, introducing a trifluoromethyl group, a strong electron-withdrawing functionality, at the R4 position completely abolished the antitubercular activity, suggesting that the electronic properties of this position are crucial for the compound's mechanism of action. nih.gov
Table 1: Regioselectivity and Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
| Compound | R4-Substituent | Other Key Substituents | Activity vs. Mtb (MIC) | Reference |
|---|---|---|---|---|
| 1 (Hit) | -CH₃ | - | Active | nih.gov |
| P22 | H | Same as 1 | Detrimental to activity | nih.gov |
| P25 | -CH₃ | Different from 1 | Less potent | nih.gov |
| P26 | H | Same as P25 | 4-fold more potent than P25 | nih.gov |
| P27 | -CF₃ | - | Inactive | nih.gov |
Tropomyosin Receptor Kinase (Trk) Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for Tropomyosin Receptor Kinase (Trk) inhibitors, which are used in cancer therapy. mdpi.com The core structure itself is vital for binding to the hinge region of the kinase domain. mdpi.com SAR studies for Trk inhibitors have precisely mapped the biological consequences of substitution at various positions.
Substitutions at the C3 and C5 positions have been found to be particularly important. The introduction of a picolinamide group at the C3-position was shown to significantly enhance the inhibitory activity against TrkA, with some compounds reaching IC₅₀ values in the low nanomolar range. mdpi.com Further modification at the C5-position with a 2,5-difluorophenyl-substituted pyrrolidine group further increased this potency. mdpi.com This demonstrates a synergistic effect where substitutions at multiple, specific sites collectively enhance the desired biological activity.
Table 2: Regioselectivity and Trk Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Series | C3-Substituent | C5-Substituent | Biological Consequence (TrkA Inhibition) | Reference |
|---|---|---|---|---|
| Lead Series | Varied | Varied | Baseline Activity | mdpi.com |
| Compound 8/9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | Excellent enzymatic inhibition (IC₅₀ = 1.7 nM) | mdpi.com |
These examples underscore the principle that the regiochemical placement of substituents is a critical element in the rational design of biologically active this compound derivatives. The ability to selectively functionalize different positions on the heterocyclic core allows medicinal chemists to fine-tune the pharmacological profile of these compounds to achieve higher potency and selectivity for their intended biological targets. nih.govmdpi.com
Computational and Theoretical Investigations
Molecular Docking Studies for Target Identification and Binding Prediction
Molecular docking has been a pivotal tool in identifying potential biological targets for 5-methylpyrazolo[1,5-a]pyrimidine derivatives and predicting their binding affinities and modes. These studies have been instrumental in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors.
A notable area of investigation has been the development of these compounds as kinase inhibitors. For instance, a series of novel this compound derivatives were designed and evaluated as potential c-Met kinase inhibitors. nih.gov Molecular docking studies revealed that these compounds fit well into the ATP-binding pocket of the c-Met kinase. The pyrazolo[1,5-a]pyrimidine (B1248293) core is predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Specifically, compounds 10b and 10f from this series were identified as highly potent c-Met inhibitors, with IC50 values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM, respectively. nih.gov
In another study, pyrazolo[1,5-a]pyrimidine derivatives were investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). mdpi.com Molecular docking simulations showed that these compounds occupy the ATP-binding sites of both kinases, with key hydrogen bonding interactions involving the pyrimidine (B1678525) nitrogen atoms. For example, compound 6s displayed potent dual inhibitory activity with IC50 values of 0.45 µM against TRKA and 0.23 µM against CDK2. mdpi.com Similarly, compound 6t was a potent CDK2 inhibitor with an IC50 of 0.09 µM. mdpi.com
Furthermore, the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents has been explored through molecular docking. Studies have shown these compounds docking favorably into the active sites of enzymes crucial for microbial survival, such as DNA gyrase and the secreted aspartic protease of Candida albicans. elsevier.com The docking poses typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
The following table summarizes the results of selected molecular docking studies on this compound derivatives.
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Derivative 9c | 3PP0 (Viral Protein) | - | - | niscpr.res.in |
| Derivative 10b | c-Met Kinase | - | Hinge region residues | nih.gov |
| Derivative 10f | c-Met Kinase | - | Hinge region residues | nih.gov |
| Derivative 6s | CDK2/TRKA | - | ATP-binding site residues | mdpi.com |
| Derivative 6t | CDK2 | - | ATP-binding site residues | mdpi.com |
Molecular Dynamics Simulation Studies for Ligand-Target Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed to investigate the dynamic stability of the ligand-target complexes. These simulations provide insights into the conformational changes and the persistence of key interactions over time, offering a more realistic representation of the biological system.
In a study involving this compound derivatives, MD simulations were performed on a complex of a promising antiviral candidate (9c ) with its target protein (3PP0). niscpr.res.in The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile for both the protein and the ligand indicates that the complex remains in a stable conformation throughout the simulation.
| Simulation Parameter | Observation | Implication | Reference |
| RMSD of Protein-Ligand Complex | Stable over 1 ns | The ligand remains stably bound in the active site. | niscpr.res.in |
| RMSF of Binding Site Residues | Low fluctuations | Ligand binding stabilizes the active site. | niscpr.res.in |
| Radius of Gyration (Rg) | Stable | The overall protein structure remains compact and stable. | niscpr.res.in |
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure and Photophysical Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure, reactivity, and photophysical properties of molecules. These calculations provide valuable information on parameters such as frontier molecular orbital (HOMO-LUMO) energies, charge distribution, and electronic transitions.
For pyrazolo[1,5-a]pyrimidine-based fluorophores, DFT and TD-DFT calculations have been instrumental in understanding their absorption and emission properties. researchgate.net The calculations can predict the energies of the main electronic transitions, which correspond to the absorption and emission wavelengths. By analyzing the molecular orbitals involved in these transitions, it is possible to characterize them, for instance, as intramolecular charge transfer (ICT) or locally excited (LE) states.
Studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence its electronic and photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, thereby tuning the color of absorption and emission. researchgate.net DFT calculations can also provide insights into the geometry of the molecule in its ground and excited states, which is crucial for understanding non-radiative decay processes.
| Computational Method | Property Investigated | Key Findings | Reference |
| DFT | Electronic Structure (HOMO/LUMO) | Substituent effects on frontier orbital energies. | researchgate.net |
| TD-DFT | Photophysical Properties (Absorption/Emission) | Prediction of electronic transition energies and characterization of excited states. | researchgate.netnih.gov |
In Silico Drug Design Approaches
The design of novel this compound derivatives with improved biological activity and selectivity is often guided by in silico drug design strategies. These approaches encompass a range of computational techniques, from ligand-based to structure-based design.
A common strategy involves scaffold hopping and fragment-based drug design. nih.gov In this approach, the core scaffold of a known inhibitor can be replaced with the pyrazolo[1,5-a]pyrimidine moiety, which is recognized as a bioisostere of purine (B94841). researchgate.net Subsequently, different functional groups (fragments) can be computationally added to various positions of the scaffold to explore their impact on binding affinity and selectivity.
Structure-based drug design heavily relies on the three-dimensional structure of the target protein, obtained through X-ray crystallography or homology modeling. With the target structure in hand, medicinal chemists can design ligands that complement the shape and chemical environment of the active site. For instance, the design of this compound-based c-Met kinase inhibitors was guided by the structure of the kinase domain, aiming to maximize interactions with key residues. nih.gov
Pharmacophore modeling is another powerful in silico tool. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. These models can be generated from a set of known active compounds or from the ligand-bound crystal structure of the target. Once created, a pharmacophore model can be used to virtually screen large compound libraries to identify novel hits with the desired features. nih.gov
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic and safety profiles. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to flag potential liabilities and guide the selection of compounds with favorable drug-like properties.
Several studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized computational tools like SwissADME and preADMET to predict their ADMET properties. mdpi.comelsevier.comresearchgate.netrjptonline.org These web-based platforms calculate a range of parameters, including physicochemical properties (e.g., molecular weight, logP), lipophilicity, water-solubility, and pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier permeability).
For example, the "BOILED-Egg" model within SwissADME provides a graphical representation of predicted gastrointestinal absorption and blood-brain barrier permeation. nih.gov Drug-likeness is often assessed based on rules such as Lipinski's rule of five, which sets criteria for molecular properties that are associated with good oral bioavailability. researchgate.net Furthermore, potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can be predicted. Toxicity predictions, such as potential for carcinogenicity or hERG inhibition, are also a critical component of these in silico assessments. nih.gov
| ADMET Parameter | Prediction for Pyrazolo[1,5-a]pyrimidine Derivatives | Significance | Reference |
| Lipinski's Rule of Five | Generally compliant, with some exceptions having one violation. | Indicates good potential for oral bioavailability. | researchgate.net |
| Gastrointestinal (GI) Absorption | Predicted to be high for many derivatives. | Suggests good absorption from the gut. | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Varies depending on the specific substituents. | Determines potential for CNS activity or side effects. | mdpi.com |
| Cytochrome P450 (CYP) Inhibition | Some derivatives predicted to inhibit certain CYP isoforms. | Potential for drug-drug interactions. | nih.gov |
| hERG Inhibition | Predicted to have medium risk for some derivatives. | Potential for cardiotoxicity. | nih.gov |
| Carcinogenicity | Predicted to be negative for many derivatives. | Indicates a lower risk of causing cancer. | nih.gov |
Computational Examination of this compound Derivatives against Specific Biological Targets (e.g., SARS-CoV-2 3CLpro)
The emergence of new infectious diseases, such as COVID-19, has spurred intensive research efforts to identify novel antiviral agents. The main protease (3CLpro) of SARS-CoV-2 is a prime target for antiviral drug development due to its essential role in viral replication.
Computational studies have been employed to explore the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of SARS-CoV-2 3CLpro. In one such study, a series of this compound derivatives were synthesized and their antiviral activity was assessed through molecular docking against a viral protein. niscpr.res.in The docking results helped to identify promising candidates for further investigation.
While direct computational studies on this compound against SARS-CoV-2 3CLpro are emerging, studies on related peptidomimetic inhibitors provide valuable insights into the key interactions required for potent inhibition. These studies have shown that inhibitors typically form hydrogen bonds with key residues in the active site, such as His41, Cys145, and Glu166. nih.gov The binding pocket of 3CLpro contains several subsites (S1, S2, etc.) that can be targeted by different chemical moieties of the inhibitor to enhance binding affinity. The knowledge gained from these computational analyses can guide the rational design of this compound derivatives specifically tailored to inhibit SARS-CoV-2 3CLpro.
Future Research Directions and Translational Perspectives
Optimization of Synthetic Methodologies for Industrial Scalability and Efficiency
The widespread application of 5-methylpyrazolo[1,5-a]pyrimidine derivatives in pharmaceuticals and materials necessitates the development of synthetic methods that are not only efficient in the laboratory but also scalable for industrial production. Current research focuses on several promising strategies:
Green Chemistry Approaches: To minimize environmental impact and production costs, researchers are exploring greener synthetic routes. nih.govrsc.org This includes the use of deep eutectic solvents (DES), which offer a benign reaction environment, high yields, and simple work-up procedures. researchgate.net Microwave-assisted synthesis has also proven to be a highly efficient method, significantly reducing reaction times and improving yields. nih.govbyu.edu One study highlighted a microwave-assisted, three-step synthesis that produced novel pyrazolo[1,5-a]pyrimidines in just one hour with good to excellent yields. byu.edu
One-Pot Reactions: One-pot cyclization methodologies are being developed to streamline the synthesis process. For instance, a method involving the reaction of aminopyrazoles with enaminones or chalcones has been shown to efficiently produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Novel Catalytic Systems: The use of catalysts can enhance reaction efficiency and selectivity. While some methods utilize traditional acid catalysts like sulfuric acid, there is ongoing research to identify more efficient and environmentally friendly catalytic systems. nih.gov
Ultrasound-Assisted Synthesis: Sonochemical methods have emerged as a rapid and efficient way to synthesize pyrazolo[1,5-a]pyrimidines. One such method, involving the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, was completed in just five minutes with high yields. researchgate.net
These advancements aim to make the production of this compound derivatives more sustainable, cost-effective, and suitable for large-scale manufacturing.
Strategies for Improving Drug Selectivity and Bioavailability of this compound Derivatives
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target and is readily absorbed by the body. For this compound derivatives, which often target protein kinases, achieving high selectivity is paramount to minimizing off-target effects. nih.govrsc.org
Structure-activity relationship (SAR) studies are instrumental in guiding the design of more selective and bioavailable drugs. nih.govrsc.org By systematically modifying the pyrazolo[1,5-a]pyrimidine (B1248293) core, researchers can identify which substituents and structural features enhance a compound's pharmacological properties. For example, the introduction of a morpholine (B109124) group has been shown to improve selectivity by reducing off-target effects in Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com Similarly, in the development of PI3Kδ inhibitors, attaching an indole (B1671886) group at the C(5) position was found to increase selectivity. nih.gov
Improving bioavailability, particularly oral bioavailability, is another key focus. Poor aqueous solubility can limit a drug's absorption. nih.govacs.org Strategies to overcome this include:
Introduction of Polar Groups: Incorporating polar, ionizable groups can decrease lipophilicity and improve aqueous solubility. nih.govacs.org For instance, substituting a methyl group on the pyrazole (B372694) ring with a methylamine (B109427) group dramatically improved the oral bioavailability of a DCN1/UBE2M interaction inhibitor from poor to 92%. nih.govacs.org
Salt Formation: Preparing phosphate (B84403) or hydrochloride salts of a compound can significantly increase its solubility. nih.govacs.org
Computational methods, such as molecular docking, are also employed to predict how different derivatives will bind to their target proteins, aiding in the rational design of more selective and potent inhibitors. nih.govekb.eg
Addressing Challenges: Drug Resistance, Off-Target Effects, and Toxicity
Despite the promise of this compound derivatives, several challenges must be addressed to ensure their clinical success. These include the development of drug resistance, the potential for off-target effects, and inherent toxicity. nih.govrsc.org
Drug Resistance: Cancer cells can develop resistance to kinase inhibitors over time, often through mutations in the target kinase, reducing the drug's effectiveness. nih.gov A key strategy to combat this is the development of next-generation inhibitors that can overcome these resistance mechanisms. nih.gov For example, second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been designed to be effective against mutations that confer resistance to first-generation drugs. mdpi.comucla.edu Dual inhibitors that target multiple kinases simultaneously are also being explored as a way to circumvent resistance. mdpi.com
Off-Target Effects and Toxicity: The structural similarity between the ATP-binding sites of different kinases can lead to off-target effects, where a drug inhibits kinases other than its intended target. nih.gov This can result in unwanted side effects and toxicity. nih.govrsc.org Strategies to mitigate these issues include:
Improving Selectivity: As discussed previously, enhancing the selectivity of inhibitors through structural modifications is crucial. nih.govrsc.org
Scaffold Hopping and Fragment-Based Design: These strategies can lead to the discovery of new scaffolds with improved toxicity profiles. For instance, these approaches were used to develop potent and selective DPP-4 inhibitors with reduced cytotoxicity. medchemexpress.com
Targeted Delivery: Designing drug delivery systems that specifically target cancer cells could reduce systemic exposure and associated toxicity.
Ongoing research is focused on creating derivatives with a better balance of efficacy and safety, paving the way for their successful clinical application. nih.gov
Development of Novel Fluorescent Probes and Imaging Agents Based on the Scaffold
The inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine core have made it an attractive scaffold for the development of fluorescent molecules for various applications, including bioimaging and chemosensors. nih.govrsc.org
Researchers have successfully synthesized pyrazolo[1,5-a]pyrimidine-based fluorophores with tunable optical properties. rsc.org The introduction of electron-donating or electron-withdrawing groups at different positions on the fused ring system allows for the fine-tuning of absorption and emission wavelengths. rsc.orgnih.gov For example, incorporating unsaturated groups at the 5- and 7-positions can lead to a red-shift in the fluorescence spectrum, which is desirable for long-wavelength imaging applications. nih.gov
These fluorescent derivatives have shown potential as:
Biological Imaging Agents: The biocompatibility and low toxicity of some pyrazolo[1,5-a]pyrimidine derivatives make them suitable for imaging intracellular processes. nih.gov
Chemosensors: The fluorescence of these compounds can be sensitive to their environment, such as the presence of certain ions or changes in pH, making them useful as chemosensors. rsc.orgnih.gov
Radiopharmaceuticals for Tumor Imaging: The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop radiolabeled imaging agents. For instance, a derivative labeled with technetium-99m ([⁹⁹mTc]) has been investigated for tumor imaging. researchgate.netmdpi.com Another derivative containing the ¹⁸F fluorine isotope has been explored for use in positron emission tomography (PET) to detect tumors. mdpi.com
The development of these probes and imaging agents holds significant promise for advancing our understanding of biological processes and for the early diagnosis of diseases like cancer.
Exploration of Photophysical Properties for Advanced Material Science and Bioimaging Applications
The unique photophysical characteristics of pyrazolo[1,5-a]pyrimidines extend their potential beyond biological applications into the realm of materials science. nih.gov Their rigid, planar structure and tunable electronic properties make them promising candidates for the development of advanced organic materials. nih.gov
Key areas of exploration include:
Organic Light-Emitting Diodes (OLEDs): The strong solid-state fluorescence of some pyrazolo[1,5-a]pyrimidine derivatives suggests their potential use as emitters in OLEDs. rsc.org By carefully selecting substituents, solid-state emission with high quantum yields can be achieved. rsc.org
Nonlinear Optical (NLO) Materials: The donor-acceptor nature that can be engineered into the pyrazolo[1,5-a]pyrimidine framework is a key feature for creating materials with NLO properties, which are important for applications in telecommunications and optical computing.
Photo-responsive Materials: The sensitivity of their fluorescence to environmental factors could be harnessed to create materials that respond to light or chemical stimuli.
The table below summarizes the photophysical properties of a selection of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, illustrating the tunability of their fluorescence.
| Compound | Substituent at Position 7 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 350 | 450 | 0.01 |
| 4b | 2,4-Dichlorophenyl | 355 | 455 | 0.25 |
| 4d | Phenyl | 352 | 452 | 0.18 |
| 4e | 4-Methoxyphenyl | 360 | 460 | 0.97 |
This data is sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org
The continued investigation into the structure-property relationships of these compounds is expected to lead to the design of novel materials with tailored optical and electronic properties for a wide range of advanced applications.
Clinical Translation Potential and Preclinical Study Advancement
Several pyrazolo[1,5-a]pyrimidine derivatives have already demonstrated significant therapeutic potential, with some progressing to clinical trials and even gaining regulatory approval. nih.gov This success underscores the clinical relevance of this scaffold and fuels further research into its applications.
Examples of clinically relevant pyrazolo[1,5-a]pyrimidine-based drugs include:
Zaleplon and Indiplon: Sedative agents. rsc.org
Larotrectinib and Entrectinib: First-generation Trk inhibitors for the treatment of solid tumors. mdpi.com
Repotrectinib: A second-generation Trk inhibitor designed to overcome resistance mutations. mdpi.com
Zanubrutinib (BGB-3111): A potent and selective inhibitor of Bruton's tyrosine kinase. nih.gov
The advancement of new derivatives into preclinical and clinical studies will depend on a number of factors, including:
Demonstration of in vivo efficacy: Promising in vitro results must be translated into successful outcomes in animal models of disease. nih.gov
Favorable pharmacokinetic profiles: Compounds must exhibit good absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Acceptable safety and toxicity profiles: Thorough toxicological studies are required to ensure that the benefits of a drug outweigh its risks. nih.gov
The robust pipeline of pyrazolo[1,5-a]pyrimidine derivatives in various stages of development highlights the significant potential of this compound class to yield new and effective therapies for a range of diseases, particularly cancer. nih.govrsc.org
Q & A
Q. What are the most reliable synthetic methodologies for 5-methylpyrazolo[1,5-a]pyrimidine derivatives?
The regioselective synthesis of pyrazolo[1,5-a]pyrimidines often involves cyclocondensation of 3- or 5-aminopyrazoles with 1,3-dicarbonyl equivalents. A one-pot, three-step method using β-enaminoketones and amidines under acid catalysis (e.g., KHSO₄ in aqueous media with ultrasound irradiation) achieves high regioselectivity and yields up to 90% . For 5-methyl derivatives, substituting methyl-bearing precursors (e.g., 5-aminopyrazole with acetylacetone) ensures regioselective formation of the methyl group at position 5 .
Q. How should researchers characterize and validate the purity of synthesized this compound compounds?
Key characterization tools include:
- NMR spectroscopy : Distinct signals for pyrimidine protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm regiochemistry .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O: 254.1042; found: 254.1039) ensures molecular integrity .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm is critical for biological studies .
Q. What safety protocols are essential for handling this compound derivatives?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact due to potential cytotoxicity .
- Conduct reactions in fume hoods or gloveboxes to minimize inhalation of volatile intermediates (e.g., acetonitrile, hydrazine derivatives) .
- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .
Advanced Research Questions
Q. What biological targets are associated with this compound derivatives, and how are these interactions validated?
- CDK inhibition : Compound 4k (BS-194) inhibits CDK1/2/9 (IC₅₀ = 3–90 nM), validated via kinase assays and phosphorylation inhibition of Rb and RNA Pol II in cancer cell lines .
- c-Met inhibition : Derivatives like this compound-3-carboxamides suppress c-Met phosphorylation (IC₅₀ < 100 nM), confirmed by Western blotting and tumor xenograft models .
- p53 activation : Anthranilamide conjugates induce nuclear translocation of p53, upregulating pro-apoptotic BAX and downregulating Bcl-2 in cervical cancer cells .
Q. How do structural modifications at positions 5 and 7 influence bioactivity?
- Position 5 : Methyl groups enhance metabolic stability and hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK2) .
- Position 7 : Electron-withdrawing groups (e.g., Cl, CF₃) improve potency against c-Met, while bulky substituents (e.g., morpholine) enhance oral bioavailability .
- Hybrid scaffolds : Conjugation with anthranilamide or trifluoromethyl groups improves tumor suppression in vivo by 2–3-fold compared to parent compounds .
Q. What advanced techniques enable isotopic labeling for mechanistic or imaging studies?
Q. How are in vivo pharmacokinetic and antitumor efficacy profiles assessed?
- PK studies : Oral administration of 4k (25 mg/kg in mice) shows Tmax = 1.5 hr, t₁/₂ = 178 min, and bioavailability >60%, analyzed via LC-MS/MS .
- Xenograft models : Dose-dependent tumor growth inhibition (TGI = 70–90% at 50 mg/kg) correlates with reduced CDK substrate phosphorylation (e.g., Rb) in excised tumors .
Q. What mechanistic insights explain cell cycle arrest and apoptosis induction?
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies?
- Kinetic solubility assays : Resolve discrepancies in cellular potency (e.g., low solubility masking true IC₅₀ values) using PEG-400 or DMSO co-solvents .
- Proteolysis-targeting chimeras (PROTACs) : Differentiate target-specific effects from off-target toxicity by degrading kinases (e.g., CDK2) via E3 ligase recruitment .
Q. What analytical methods optimize reaction yields in complex syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
